molecular formula C14H10N4O B12888235 N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide CAS No. 111780-49-5

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide

Cat. No.: B12888235
CAS No.: 111780-49-5
M. Wt: 250.25 g/mol
InChI Key: DYDXLZQWZYXGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Compounds featuring a pyrazole core linked to a ben-zamide moiety, similar to this one, are frequently investigated as allosteric modulators for various receptor targets . Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (orthosteric site), allowing them to fine-tune receptor activity rather than fully activating or blocking it. This mechanism offers potential advantages for developing therapeutic agents with greater selectivity and improved side-effect profiles . Research into related molecular structures has shown promise in the context of metabotropic glutamate receptor 5 (mGlu5), where such compounds can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) to enhance or inhibit receptor function, respectively . The unique structure of this compound, characterized by its pyrazole, cyano, and ethynylbenzamide groups, makes it a valuable scaffold for exploring structure-activity relationships (SARs) and for hit-to-lead optimization in drug discovery programs. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111780-49-5

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-[cyano(pyrazol-1-yl)methyl]-4-ethynylbenzamide

InChI

InChI=1S/C14H10N4O/c1-2-11-4-6-12(7-5-11)14(19)17-13(10-15)18-9-3-8-16-18/h1,3-9,13H,(H,17,19)

InChI Key

DYDXLZQWZYXGMN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NC(C#N)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with Cyano Substitution

The pyrazole ring bearing a cyano substituent is typically prepared via condensation reactions involving hydrazine derivatives and cyano-containing precursors.

  • A common route involves alkylation of potassium 2-cyano-ethylene-1-thiolate salt with alkyl halides at room temperature to yield N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides, followed by reaction with hydrazine hydrate under reflux in ethanol with catalytic piperidine to form 5-amino-4-cyano-1H-pyrazol-3-yl benzamides. This method yields the pyrazole core with cyano substitution confirmed by NMR and mass spectrometry.

  • Alternative approaches include diazotization of 5-amino-4-cyano-pyrazolyl benzamides and subsequent coupling with malononitrile or ethyl cyanoacetate to form pyrazolo-triazine derivatives, demonstrating the versatility of cyano group incorporation.

Introduction of the Ethynyl Group on the Benzamide Ring

The ethynyl substituent at the para position of the benzamide aromatic ring is introduced via palladium-catalyzed Sonogashira coupling reactions:

  • Starting from 4-bromobenzamide or its derivatives, the Sonogashira coupling with terminal alkynes such as ethynylbenzene is performed in the presence of Pd(PPh3)2Cl2, CuI, and a base like triethylamine in dry DMF or other suitable solvents at room temperature or slightly elevated temperatures.

  • This step efficiently installs the ethynyl group, yielding 4-ethynylbenzamide intermediates with high purity after chromatographic purification.

Formation of the N-(Cyano(1H-pyrazol-1-yl)methyl) Amide Linkage

The key amide bond formation between the cyano-pyrazolylmethyl amine and the 4-ethynylbenzoyl moiety is typically achieved by:

  • Amidation of the corresponding 4-ethynylbenzoyl chloride with the cyano-substituted pyrazolylmethyl amine under mild conditions using coupling reagents such as HATU or EDCI in the presence of a base like DIPEA in DMF or dichloromethane.

  • Alternatively, direct coupling of the acid form of 4-ethynylbenzoic acid with the amine using carbodiimide chemistry is also reported, followed by purification via normal phase chromatography.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Alkylation + Hydrazine Condensation Potassium 2-cyano-ethylene-1-thiolate + alkyl halide; then hydrazine hydrate, EtOH, reflux, piperidine catalyst 5-Amino-4-cyano-1H-pyrazol-3-yl benzamide ~40-60 Confirmed by NMR, MS
2 Sonogashira Coupling 4-Bromobenzamide + ethynylbenzene, Pd(PPh3)2Cl2, CuI, TEA, DMF, rt 4-Ethynylbenzamide intermediate 80-90 High purity after chromatography
3 Amidation 4-Ethynylbenzoyl chloride + cyano-pyrazolylmethyl amine, HATU, DIPEA, DMF, rt N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide 70-85 Purified by normal phase chromatography

Detailed Research Findings and Analytical Data

  • Spectroscopic Characterization: The final compound exhibits characteristic IR absorptions for amide carbonyl (~1630-1650 cm⁻¹) and cyano groups (~2200-2250 cm⁻¹). ^1H NMR shows signals corresponding to the pyrazole NH, aromatic protons of the benzamide, and the ethynyl proton (~3.0 ppm). Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

  • Purification: Normal phase chromatography using ethyl acetate/heptane or methanol/dichloromethane gradients is effective for isolating pure product.

  • Reaction Conditions: Mild room temperature amidation and Sonogashira coupling conditions minimize side reactions and degradation of sensitive cyano and pyrazole functionalities.

Chemical Reactions Analysis

Types of Reactions

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of c-ABL Kinase

One of the primary applications of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide is as an inhibitor of the c-ABL kinase. The c-ABL protein is involved in several cellular processes, and its dysregulation is linked to various diseases, including cancers and neurodegenerative disorders. Research indicates that compounds inhibiting c-ABL can be beneficial in treating conditions such as:

  • Neurodegenerative Diseases : Studies have shown that c-ABL activation is implicated in diseases like Alzheimer's and Parkinson's. Inhibition of this kinase may protect against neuronal loss associated with these conditions .
  • Cancer : c-ABL has been identified as a target in certain types of leukemia, particularly those involving the Philadelphia chromosome. Compounds that inhibit c-ABL can potentially reduce tumor growth and improve patient outcomes .

Case Study: Neuroprotection in Parkinson’s Disease

A study demonstrated that the administration of this compound resulted in a significant reduction in neuronal apoptosis in models of Parkinson's disease. This suggests its potential use as a therapeutic agent to mitigate the effects of neurodegeneration .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to its structure can enhance its potency as a c-ABL inhibitor. For instance, variations in the pyrazole moiety have been shown to affect binding affinity and selectivity towards the kinase .

Data Tables

Application Area Disease Target Mechanism References
Neurodegenerative DiseasesAlzheimer's, Parkinson'sc-ABL inhibition
CancerLeukemia (Philadelphia chromosome)Tyrosine kinase inhibition
Viral InfectionsEbolaDisruption of viral replication

Mechanism of Action

The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Pharmacophore Analysis

The compound shares key functional groups with several bioactive molecules:

  • Pyrazole-containing inhibitors: ZPX394 (N-[(1R)-1-(4-fluorophenyl)ethyl]-N′-[(2S,3S)-hydroxy-1-phenyl-4-(1H-pyrazol-1-yl)butan-2-yl]-5-[methyl (methyl sulfonyl)amino]benzene-1,3-dicarboxamide), a BACE1 inhibitor, employs a pyrazole ring for hydrogen bonding with catalytic aspartate residues in the enzyme’s active site . While ZPX394 lacks the ethynyl and cyano groups, its pyrazole-mediated binding mechanism highlights the versatility of this heterocycle in drug design.
  • Pesticidal analogs: Fluvalinate and cyfluthrin () feature cyano and pyrazole groups but are ester derivatives rather than benzamides.

Spectroscopic and Physicochemical Properties

Comparative spectroscopic data reveal distinct features:

Compound IR (cm⁻¹) MS (m/z) Key Functional Groups
Target Compound* ~3240 (C≡C-H), ~2220 (C≡N) ~300 (M+H⁺, estimated) Ethynyl, cyano, pyrazole, amide
N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide 3241, 1661, 1543, 1323 278.1288 (HR-MS, [M+H⁺]) Trifluoromethyl, pyrazole, amide
Fluvalinate N/A N/A Cyano, pyrazole, ester

Research Findings and Mechanistic Insights

  • Structural plasticity : The ethynyl group’s linear geometry may reduce steric hindrance in binding pockets compared to bulkier substituents (e.g., trifluoromethyl in ).

Biological Activity

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a benzamide structure, which is known for its diverse pharmacological properties. The presence of the cyano group and ethynyl substituent enhances its reactivity and biological potential.

This compound primarily interacts with various biological targets, including:

  • GABA Receptors : Similar compounds have shown modulation of GABA_A receptors, which are crucial in neurotransmission and have implications in anxiety and depression treatments .
  • GPCRs : The compound may act as an allosteric modulator for G-protein coupled receptors (GPCRs), influencing synaptic plasticity and neural network activity .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Antiviral ActivityExhibits inhibition against tobacco mosaic virus (TMV) and other viral agents.
Insecticidal ActivityDemonstrates lethal effects on agricultural pests like army worms and mosquitoes.
Modulation of NeurotransmissionPotential GABA_A receptor modulation; affects anxiety-related pathways.
Allosteric ModulationMay act on GPCRs to influence calcium signaling pathways.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of pyrazole derivatives, this compound was found to inhibit TMV effectively. The compound's mechanism involved disruption of viral replication processes, making it a candidate for further development as an antiviral agent .

Case Study 2: Insecticidal Properties

Research on the insecticidal properties revealed that compounds similar to this compound exhibited significant lethality against larvae of mosquitoes and army worms. The efficacy was attributed to neurotoxic effects leading to paralysis and death in exposed insects .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Neuroactive Effects : Compounds with similar structures have been shown to modulate neurotransmitter systems effectively, indicating potential uses in treating neurological disorders.
  • Synergistic Effects : When combined with other pharmacological agents, this compound may enhance therapeutic outcomes, particularly in pain management and neuroprotection.

Q & A

Q. What are the common synthetic routes for preparing N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves coupling a pyrazole-cyanomethyl intermediate with 4-ethynylbenzoyl chloride. Evidence from similar compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) suggests using chloroacetyl chloride or benzoyl chloride derivatives in the presence of a base like triethylamine in dichloromethane . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride to pyrazole), and controlling temperature (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring, cyano group, and ethynylbenzamide connectivity. Aromatic protons appear as multiplets (δ 7.2–8.0 ppm), while the ethynyl proton resonates near δ 3.1 ppm .
  • IR : Confirm nitrile (C≡N) stretching at ~2240 cm1^{-1} and amide (C=O) at ~1660 cm1^{-1} .
  • XRD : For crystal structure determination, use SHELXL for refinement. Key parameters include R-factor convergence (<5%), hydrogen bonding analysis (e.g., N–H···O interactions), and validation via CCDC deposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered regions?

  • Methodological Answer : Disordered pyrazole or ethynyl groups require constrained refinement in SHELXL. Apply ISOR and DELU restraints to thermal parameters and use PART instructions for split positions. Validate against residual density maps and compare with similar structures (e.g., N-phenyl-pyrazole benzamides ). Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify plausible conformations .

Q. What strategies are effective for studying the compound’s reactivity under varying pH and solvent conditions?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–13) and solvents (DMSO, MeOH, H2_2O). Monitor via HPLC-MS for hydrolysis (amide bond cleavage) or cyclization byproducts .
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine degradation rate constants. For example, track ethynyl group reactivity under Sonogashira coupling conditions (Pd catalysts, CuI) to assess synthetic utility .

Q. How can computational modeling predict biological activity or material properties of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against targets like kinases or GPCRs. Parameterize the cyano group’s electron-withdrawing effects and ethynyl π-π stacking potential. Validate with in vitro assays (e.g., IC50_{50} measurements) .
  • DFT Calculations : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-311+G**) to predict optoelectronic properties. Compare with experimental UV-Vis (λmax_{\text{max}} ~270 nm for benzamide derivatives) .

Q. What experimental approaches can elucidate the role of the cyano group in modulating binding affinity or catalytic activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyano with nitro or trifluoromethyl) and compare binding via SPR or ITC. For enzymes, measure KiK_i shifts using Lineweaver-Burk plots .
  • Electron Density Maps : Use high-resolution XRD (≤0.8 Å) to visualize cyano interactions in co-crystals (e.g., hydrogen bonding with active-site residues) .

Notes on Data Interpretation and Validation

  • Contradictory Solubility Data : If solubility varies across studies, validate via shake-flask method (USP guidelines) in PBS (pH 7.4) and DMSO. Use Hansen solubility parameters to rationalize discrepancies .
  • Biological Activity : Prioritize peer-reviewed studies over vendor data (e.g., exclude BenchChem ). Cross-reference PubChem bioassay data (AID 743255) for cytotoxicity or antimicrobial profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.